molecular formula C21H23N3OS B3298334 3,5-dimethyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897454-61-4

3,5-dimethyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No. B3298334
CAS RN: 897454-61-4
M. Wt: 365.5 g/mol
InChI Key: DHKVDBPCDHBKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, also known as DTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DTB belongs to the class of benzamides and has shown promising results in various studies.

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence drug efficacy and stability. Unfortunately, we don’t have specific information about how environmental conditions impact this compound.

3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide . If additional studies emerge, we can refine our understanding of its biological effects. 🌟

Advantages and Limitations for Lab Experiments

3,5-dimethyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit low toxicity in animal studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for research on 3,5-dimethyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has shown promise in animal models of these diseases, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in treating cancer. This compound has been found to exhibit anti-tumor properties in various studies, and further studies are needed to determine its potential as a cancer treatment. Finally, this compound may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its efficacy in these conditions.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in various scientific research studies. It exhibits anti-inflammatory, anti-tumor, and anti-microbial properties and has potential therapeutic applications in neurodegenerative diseases, cancer, and inflammatory diseases. Further research is needed to determine its efficacy in humans and its potential as a treatment for these conditions.

Scientific Research Applications

3,5-dimethyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3,5-dimethyl-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-14-4-6-17(7-5-14)19-13-23-21(24-19)26-9-8-22-20(25)18-11-15(2)10-16(3)12-18/h4-7,10-13H,8-9H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKVDBPCDHBKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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